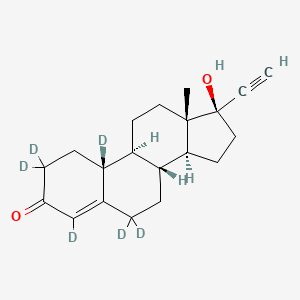
Norethindrone-d6
Overview
Description
This synthetic progestin is primarily used as an internal standard for the quantification of norethindrone in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium labeling enhances the accuracy and precision of analytical measurements by providing a stable isotope reference.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of norethindrone-d6 involves the incorporation of deuterium atoms into the norethindrone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure selective deuteration at specific positions on the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve consistent and high-yield deuteration. The final product undergoes rigorous purification and quality control to ensure its suitability for analytical applications .
Chemical Reactions Analysis
Types of Reactions: Norethindrone-d6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17α position can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group at the 3-position can be reduced to form alcohols.
Substitution: The alkyne group at the 20-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide or organolithium reagents under inert atmosphere.
Major Products:
Oxidation: Formation of 17-keto derivatives.
Reduction: Formation of 3-hydroxy derivatives.
Substitution: Formation of azide or organometallic derivatives.
Scientific Research Applications
Norethindrone-d6 is widely used in scientific research, including:
Chemistry: As an internal standard in analytical chemistry for the quantification of norethindrone.
Biology: In studies involving hormone receptor interactions and metabolic pathways.
Medicine: In pharmacokinetic studies to understand the metabolism and distribution of norethindrone.
Industry: In the development of contraceptive formulations and hormone replacement therapies
Mechanism of Action
Norethindrone-d6, like its non-deuterated counterpart, exerts its effects by binding to progesterone receptors in target tissues. This binding leads to the activation or repression of specific genes involved in the regulation of the menstrual cycle, ovulation, and maintenance of pregnancy. The deuterium labeling does not alter the biological activity of the compound but enhances its stability and detection in analytical studies .
Comparison with Similar Compounds
Norethindrone: The non-deuterated form used in contraceptives and hormone therapies.
Norethindrone acetate: A derivative used in hormone replacement therapy.
Ethynodiol diacetate: Another progestin with similar applications
Uniqueness: Norethindrone-d6 is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical measurements. This makes it an invaluable tool in research and industrial applications where accurate quantification of norethindrone is required .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1/i4D2,5D2,12D,15D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKNJXKGJWUCNN-CWFXCRECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)O)C)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



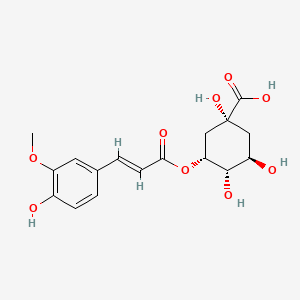
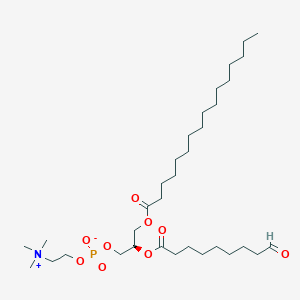

![2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine](/img/structure/B3025676.png)
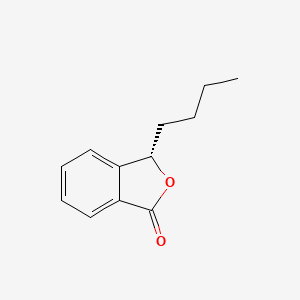

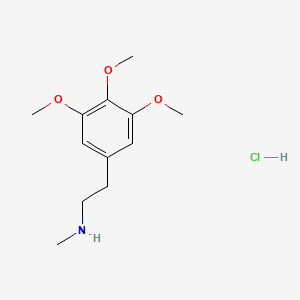
![2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025682.png)
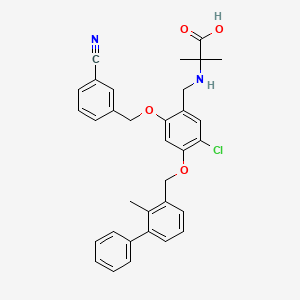

![6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione](/img/structure/B3025687.png)
![5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid](/img/structure/B3025688.png)
![5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025689.png)
